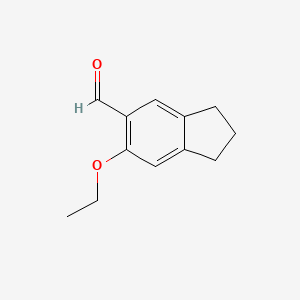

6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

Description

BenchChem offers high-quality 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12-7-10-5-3-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWSPLWUFBLCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2CCCC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390237 | |

| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-50-9 | |

| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

Abstract: This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (CAS No: 876717-50-9). This valuable aldehyde is a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. The synthesis is presented as a robust two-step process commencing from the commercially available precursor, 2,3-dihydro-1H-inden-6-ol. Each stage of the synthesis—O-ethylation via Williamson ether synthesis and subsequent regioselective formylation using the Vilsmeier-Haack reaction—is detailed with mechanistic insights, step-by-step protocols, and causality-driven explanations for experimental choices. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Strategic Overview & Retrosynthetic Analysis

The synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is most logically approached via a two-step sequence that builds the required functionality onto the indane core. The target molecule possesses an ethoxy group at the C6 position and a formyl group at the C5 position.

A retrosynthetic analysis reveals a clear and efficient pathway:

-

Disconnect 1 (C-C bond): The formyl group at C5 can be installed via an electrophilic aromatic substitution, specifically a Vilsmeier-Haack formylation . This reaction is highly effective on electron-rich aromatic rings. The precursor required for this step is therefore 6-ethoxy-2,3-dihydro-1H-indene . The ethoxy group at C6 is a strong ortho-, para-director. It will activate the aromatic ring and direct the incoming electrophile (the Vilsmeier reagent) to the less sterically hindered ortho-position, which is C5.

-

Disconnect 2 (C-O bond): The precursor, 6-ethoxy-2,3-dihydro-1H-indene, is an ether. This can be readily synthesized from the corresponding alcohol, 2,3-dihydro-1H-inden-6-ol (6-hydroxyindane), through a classic Williamson ether synthesis . This involves the deprotonation of the phenol to form a phenoxide, followed by an SN2 reaction with an ethylating agent.

This strategic approach utilizes two high-yielding, well-understood, and scalable named reactions, ensuring a reliable and efficient synthesis.

Caption: Retrosynthetic pathway for the target aldehyde.

Part I: Synthesis of 6-Ethoxy-2,3-dihydro-1H-indene (Precursor)

This initial stage focuses on the preparation of the key ether intermediate. The Williamson ether synthesis is the method of choice due to its reliability and operational simplicity.[1][2]

Principle & Causality

The reaction proceeds via an SN2 mechanism.[3][4]

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 2,3-dihydro-1H-inden-6-ol. This in-situ formation of the potassium phenoxide anion creates a potent nucleophile. K₂CO₃ is chosen for its low cost, ease of handling, and sufficient basicity to deprotonate phenols without causing unwanted side reactions.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the primary ethylating agent (e.g., ethyl iodide or ethyl bromide) in a classic SN2 fashion, displacing the halide and forming the ether linkage.[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it solvates the cation (K⁺) while leaving the nucleophilic anion reactive, thus accelerating the SN2 reaction.[4]

Experimental Protocol: O-Ethylation

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Equiv. | Amount |

| 2,3-dihydro-1H-inden-6-ol | 134.18 | 1.0 | (user-defined) |

| Ethyl Iodide (EtI) | 155.97 | 1.2 | (calculated) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | (calculated) |

| N,N-Dimethylformamide (DMF) | - | - | (solvent) |

| Diethyl Ether | - | - | (extraction) |

| 1M NaOH solution | - | - | (wash) |

| Brine | - | - | (wash) |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (drying) |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydro-1H-inden-6-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add sufficient anhydrous DMF to dissolve the starting material and create a stirrable slurry.

-

Slowly add ethyl iodide (1.2 eq) to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by vacuum distillation or silica gel column chromatography to afford pure 6-ethoxy-2,3-dihydro-1H-indene.

Part II: Synthesis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (Target Molecule)

The final step is the formylation of the electron-rich ether intermediate using the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for introducing aldehyde functionalities onto activated aromatic rings.[6][7][8]

Principle & Mechanism

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution where the electrophile, known as the Vilsmeier reagent , is generated in situ.[9][10]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[8] This is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 6-ethoxy-2,3-dihydro-1H-indene attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating nature of the C6-ethoxy group directs this attack preferentially to the less sterically hindered ortho position (C5).

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. Upon addition of water, it is readily hydrolyzed to yield the final aryl aldehyde product.[10]

Caption: Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Equiv. | Amount |

| 6-Ethoxy-2,3-dihydro-1H-indene | 162.23 | 1.0 | (user-defined) |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | (calculated) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | (reagent/solvent) |

| Dichloromethane (DCM) | - | - | (solvent, optional) |

| Sodium Acetate (NaOAc) | 82.03 | ~5 | (for workup) |

| Ethyl Acetate or Diethyl Ether | - | - | (extraction) |

| Saturated NaHCO₃ solution | - | - | (wash) |

| Brine | - | - | (wash) |

| Anhydrous Na₂SO₄ | - | - | (drying) |

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an appropriate amount of anhydrous DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30-45 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Prepare a solution of 6-ethoxy-2,3-dihydro-1H-indene (1.0 eq) in a minimal amount of DMF or an inert solvent like dichloromethane.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[9]

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Then, slowly add a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic (pH 7-8). This hydrolyzes the intermediate and neutralizes the acidic byproducts.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Extract the product into ethyl acetate or diethyl ether (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde as a pure solid.

Characterization of Final Product

The identity and purity of the synthesized 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde should be confirmed by standard analytical techniques.

Physicochemical & Spectroscopic Data:

| Property | Value |

| IUPAC Name | 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde[11] |

| CAS Number | 876717-50-9[] |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | (Expected) Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H, -CHO), ~7.3 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~2.9 (t, 4H, Ar-CH₂-), ~2.1 (m, 2H, -CH₂-), ~1.4 (t, 3H, -OCH₂CH₃) ppm. (Predicted values based on structure) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (-CHO), ~160 (C-OEt), ~145 (Ar-C), ~130 (Ar-C), ~125 (Ar-C-CHO), ~115 (Ar-CH), ~110 (Ar-CH), ~65 (-OCH₂), ~33 (Ar-CH₂), ~32 (Ar-CH₂), ~25 (-CH₂-), ~15 (-CH₃) ppm. (Predicted values based on structure) |

| IR (KBr, cm⁻¹) | ~2950 (C-H), ~2850 & 2750 (Aldehyde C-H), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether) |

| Mass Spec (EI) | m/z 190 (M⁺), 161 (M⁺ - CHO), 147 (M⁺ - C₂H₅O) |

Conclusion

This guide outlines a robust and efficient two-step synthesis for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. The strategy leverages the Williamson ether synthesis for precursor formation followed by a regioselective Vilsmeier-Haack formylation. The detailed protocols and mechanistic explanations provide researchers with a solid foundation for the practical execution of this synthesis, enabling access to a versatile building block for further chemical exploration.

References

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Grokipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. The Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

A1-Envirotech. Product List. [Link]

- Google Patents.

-

ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. [Link]

-

ResearchGate. Synthesis and Optical Resolution of the Floral Odorant (±)-2,3Dihydro2,5-dimethyl-1H-indene-2-methanol, and Preparation of Analogues. [Link]

-

PubChem. CID 157980671. [Link]

-

SureChEMBL. Synthesis of (A) (11β,17α)-11-(Acetyloxy)-9-fluoro-17-(phenylthio)androsta-1,4-dien-3-one. [Link]

-

PubChem. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde. [Link]

-

ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][]naphthyridine-3-carboxylic Acid Benzylamide. [Link]

-

NIST WebBook. 1H-Indene, 2,3-dihydro-1,6-dimethyl-. [Link]

-

DXY. 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. [Link]

-

MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

-

ResearchGate. Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. [Link]

- Google Patents.

-

ResearchGate. Formyloxyacetoxyphenylmethane as an N -Formylating Reagent for Amines, Amino Acids, and Peptides. [Link]

-

ElectronicsAndBooks. Selective Formylation of 2-Aminopyridines. [Link]

-

ResearchGate. Adamantane Selective Hydroxylation by 2,6‐Dichloropyridine N‐Oxide and Organoruthenium(II) Polyoxometalates as Catalyst Precursors. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde | C11H12O2 | CID 3159685 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde: A Predictive and Interpretive Approach

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. In the absence of directly published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the characteristic signals in ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this and related compounds.

Introduction: The Structural Significance of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific substitution pattern of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, featuring both an electron-donating ethoxy group and a reactive carbaldehyde function, makes it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is paramount in the drug discovery and development process, necessitating a thorough understanding of its spectroscopic properties. This guide provides a detailed predictive analysis of its spectral characteristics.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, ethoxy, and aldehyde protons.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Aromatic H-4 | 7.5 - 7.7 | Singlet (s) | - | This proton is ortho to the electron-withdrawing aldehyde group and is thus shifted downfield. It has no adjacent protons to couple with. |

| Aromatic H-7 | 6.8 - 7.0 | Singlet (s) | - | This proton is ortho to the electron-donating ethoxy group, which shields it, causing an upfield shift compared to H-4. It also lacks adjacent protons for coupling. |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | ~7.0 | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are coupled to the three methyl protons. |

| Aliphatic (C1-H₂) | 2.8 - 3.0 | Triplet (t) | ~7.5 | These benzylic protons are adjacent to the aromatic ring and the C2 methylene group. |

| Aliphatic (C3-H₂) | 2.8 - 3.0 | Triplet (t) | ~7.5 | These benzylic protons are adjacent to the aromatic ring and the C2 methylene group. |

| Aliphatic (C2-H₂) | 2.0 - 2.2 | Quintet (quin) | ~7.5 | These protons are coupled to the protons on C1 and C3. |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | ~7.0 | The methyl protons of the ethoxy group are coupled to the adjacent methylene protons. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. The predicted spectrum of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde would show distinct signals for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is significantly deshielded. |

| Aromatic C-6 (C-OEt) | 160 - 165 | This aromatic carbon is attached to the electron-donating ethoxy group, causing a strong downfield shift. |

| Aromatic C-3a & C-7a | 140 - 150 | These are quaternary carbons at the fusion of the two rings. |

| Aromatic C-5 (C-CHO) | 130 - 135 | This quaternary carbon is attached to the electron-withdrawing aldehyde group. |

| Aromatic C-4 | 125 - 130 | Aromatic CH carbon ortho to the aldehyde group. |

| Aromatic C-7 | 105 - 110 | Aromatic CH carbon ortho to the ethoxy group, showing significant shielding. |

| Ethoxy (-OCH₂) | 64 - 66 | The methylene carbon of the ethoxy group is attached to an oxygen atom. |

| Aliphatic C-1 & C-3 | 30 - 35 | Benzylic methylene carbons. |

| Aliphatic C-2 | 25 - 30 | Aliphatic methylene carbon. |

| Ethoxy (-CH₃) | 14 - 16 | The methyl carbon of the ethoxy group. |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Instrument Parameters: Acquire the spectrum using an FT-IR spectrometer.

-

Data Acquisition: Scan over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted FT-IR Data and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |

| Aldehydic C-H Stretch | 2820-2850 and 2720-2750 | Medium to Weak | The presence of two distinct bands is characteristic of an aldehyde C-H stretch. |

| Aromatic C-H Stretch | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| Aliphatic C-H Stretch | 2850-2980 | Medium to Strong | Stretching vibrations of the C-H bonds in the dihydroindene and ethoxy groups. |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong | The carbonyl stretch of an aromatic aldehyde is typically in this region. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[1] |

| Aromatic C=C Stretch | 1580-1620 | Medium to Strong | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| C-O Stretch (Ether) | 1200-1250 (asymmetric) and 1020-1080 (symmetric) | Strong | Characteristic stretches for the aryl-alkyl ether linkage of the ethoxy group. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For a related compound, 2,3-dihydro-1H-indene-5-carboxaldehyde, the base peak is observed at m/z 146, corresponding to the molecular ion.[2]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (C₁₂H₁₄O₂) is 190.24 g/mol . A prominent molecular ion peak is expected at m/z = 190.

-

Key Fragmentation Pathways:

-

Loss of H· (m/z = 189): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion.

-

Loss of ·CH₃ (m/z = 175): Loss of a methyl radical from the ethoxy group.

-

Loss of ·CH₂CH₃ (m/z = 161): Loss of an ethyl radical from the ethoxy group.

-

Loss of CO (m/z = 162): Decarbonylation is a common fragmentation pathway for aromatic aldehydes.

-

Loss of C₂H₄ (ethene) via McLafferty-type rearrangement (m/z = 162): Loss of ethene from the ethoxy group.

-

Predicted UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Dissolve a small amount of the compound in a UV-transparent solvent, such as ethanol or hexane, to prepare a dilute solution.

-

Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the wavelength range from approximately 200 to 400 nm.

Predicted UV-Vis Absorption and Interpretation

The chromophore in this molecule is the substituted benzaldehyde system. We can expect two main absorption bands:

-

π → π* transition: A strong absorption band is expected in the range of 250-290 nm. The conjugation of the aldehyde with the aromatic ring and the presence of the electron-donating ethoxy group will cause a bathochromic (red) shift compared to benzene.[1][3]

-

n → π* transition: A weaker absorption band is expected at a longer wavelength, typically in the range of 300-340 nm.[1] This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to the π* anti-bonding orbital.

Visualization of Experimental Workflows

NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (GC-MS) Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. By applying fundamental principles and drawing comparisons with structurally related molecules, we have established the expected spectral features in ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. This predictive analysis serves as a valuable tool for researchers in the synthesis and development of novel compounds based on the indane scaffold, enabling them to anticipate and interpret experimental data with a high degree of confidence.

References

-

JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron Ionization Mass Spectra of (a) 2,3-dihydro-1H-indene-4-carboxaldehyde 5 and (b) 2,3-dihydro-1H-indene-5-carboxaldehyde 6. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from [Link]

-

PubChem. (n.d.). 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is paramount. 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, a substituted dihydroindene, represents a class of compounds with significant potential as synthetic intermediates. The dihydroindene core is a privileged scaffold in medicinal chemistry, and the strategic placement of ethoxy and carbaldehyde functionalities offers versatile handles for further molecular elaboration. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this target molecule, moving beyond a simple data report to explain the causal relationships that govern the spectral output. Our approach is grounded in the principles of scientific integrity, ensuring that the predicted analysis serves as a self-validating framework for researchers.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The structure of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde presents a fascinating interplay of electronic and steric effects, which are directly observable in its ¹H NMR spectrum. By deconstructing the molecule into its constituent parts—the dihydroindene aliphatic rings, the substituted aromatic ring, the ethoxy group, and the aldehyde—we can predict the chemical shift, multiplicity, and integration of each proton signal with a high degree of confidence.

Core Structure and Proton Labeling

To facilitate a clear discussion, the protons of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde are systematically labeled as shown in the diagram below.

Caption: Molecular structure and proton labeling for spectral assignment.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for the target molecule, assuming the spectrum is acquired in deuterated chloroform (CDCl₃).

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H(e) | ~9.85 | Singlet (s) | 1H | - |

| H(g) | ~7.50 | Singlet (s) | 1H | - |

| H(f) | ~7.05 | Singlet (s) | 1H | - |

| H(c) | ~4.15 | Quartet (q) | 2H | J(c,d) ≈ 7.0 |

| H(a') | ~2.95 | Triplet (t) | 2H | J(a',b) ≈ 7.5 |

| H(a) | ~2.95 | Triplet (t) | 2H | J(a,b) ≈ 7.5 |

| H(b) | ~2.10 | Quintet (quin) | 2H | J(b,a) ≈ 7.5, J(b,a') ≈ 7.5 |

| H(d) | ~1.45 | Triplet (t) | 3H | J(d,c) ≈ 7.0 |

In-depth Rationale for Spectral Predictions

-

Aldehyde Proton (H(e)): The proton attached to the carbonyl carbon of the aldehyde is significantly deshielded and is expected to appear far downfield. In aromatic aldehydes, this signal typically resonates between 9.5 and 10.0 ppm.[1][2] The electron-donating ethoxy group and the alkyl portion of the dihydroindene ring are unlikely to shift this value substantially.[3] It will appear as a sharp singlet as there are no adjacent protons within a three-bond coupling distance.

-

Aromatic Protons (H(f) and H(g)): The aromatic ring is trisubstituted, leaving two aromatic protons. Their chemical shifts are dictated by the electronic effects of the substituents. The ethoxy group is a strong electron-donating group (EDG) through resonance, which shields the ortho and para positions.[4] Conversely, the aldehyde group is a strong electron-withdrawing group (EWG), deshielding its ortho and para protons.

-

H(f) is ortho to the electron-donating ethoxy group and will therefore be shielded, appearing at a relatively upfield chemical shift for an aromatic proton, predicted around 7.05 ppm.[3]

-

H(g) is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding and a downfield shift to approximately 7.50 ppm.[5]

-

Due to their positions on the ring, H(f) and H(g) are not adjacent and will not exhibit spin-spin coupling to each other. Therefore, both are expected to appear as singlets.

-

-

Ethoxy Group Protons (H(c) and H(d)): This group will present a classic ethyl pattern.

-

The methylene protons H(c) , being directly attached to the deshielding oxygen atom, will resonate around 4.15 ppm.[3] They are coupled to the three methyl protons (H(d)), and according to the n+1 rule, will appear as a quartet (3+1=4).[6]

-

The methyl protons H(d) are further from the oxygen and will be found in the typical alkyl region, around 1.45 ppm. They are coupled to the two methylene protons (H(c)) and will thus be a triplet (2+1=3).[6] The coupling constant for both the quartet and the triplet will be identical, approximately 7.0 Hz.

-

-

Dihydroindene Aliphatic Protons (H(a), H(a'), and H(b)): These protons form a chain on the five-membered ring.

-

The protons H(a) and H(a') are on carbons adjacent to the aromatic ring (benzylic positions), which causes a downfield shift compared to a simple alkane. Based on data from similar dihydroindene structures, they are expected to resonate at approximately 2.95 ppm.[7][8] Both H(a) and H(a') are coupled to the H(b) protons and will appear as triplets, assuming equal coupling constants.

-

The H(b) protons are on the central carbon of the aliphatic chain. They are coupled to both H(a) and H(a') protons (four neighboring protons in total). This will result in a more complex multiplet, likely a quintet if the coupling constants are similar, centered around 2.10 ppm.[7][8] The typical vicinal coupling constant in such a system is around 6-8 Hz.[9]

-

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible experimental protocol is the cornerstone of reliable spectral data. The following procedure outlines the steps for preparing and acquiring the ¹H NMR spectrum of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde.

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde into a clean, dry vial.[10]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Particulates can disrupt the magnetic field homogeneity, leading to broadened peaks.[5][11]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

-

Spectral Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals, and determine the chemical shifts and multiplicities of each peak.

Conclusion

The ¹H NMR spectrum of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde provides a wealth of structural information that can be predicted and interpreted with a high degree of accuracy. By understanding the fundamental principles of chemical shifts, coupling constants, and the electronic influence of substituents, researchers can confidently assign each signal in the spectrum, thereby confirming the identity and purity of this valuable synthetic intermediate. This guide serves as a comprehensive resource, blending theoretical prediction with practical, field-tested protocols to empower scientists in their research and development endeavors.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 1H-Indene, 2,3,4,5,6,7-hexahydro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 1H-Indene, 2,3-dihydro-1,6-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral analysis, predictive data, and a robust experimental protocol.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful analytical technique, offering precise information about the carbon framework of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing insights into its electronic environment, hybridization, and connectivity. For a molecule such as 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, which possesses a combination of aromatic, aliphatic, and functional group carbons, ¹³C NMR is indispensable for confirming its synthesis and purity.

Predicted ¹³C NMR Spectral Data for 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

Table 1: Predicted ¹³C NMR Chemical Shifts for 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Carbaldehyde) | 190-195 | The carbonyl carbon of an aldehyde group is highly deshielded and typically appears in this downfield region.[1][2][3] |

| C6 (Aromatic, C-O) | 160-165 | The aromatic carbon attached to the electron-donating ethoxy group is expected to be significantly deshielded.[4] |

| C3a (Aromatic, Quaternary) | 145-150 | Aromatic quaternary carbon adjacent to the fused ring system. |

| C7a (Aromatic, Quaternary) | 140-145 | Aromatic quaternary carbon adjacent to the fused ring system. |

| C5 (Aromatic, C-CHO) | 130-135 | The ipso-carbon attached to the electron-withdrawing carbaldehyde group.[1] |

| C4 (Aromatic, C-H) | 110-115 | Aromatic methine carbon, influenced by both the ethoxy and carbaldehyde groups. |

| C7 (Aromatic, C-H) | 120-125 | Aromatic methine carbon. |

| O-C H₂-CH₃ (Ethoxy) | 63-68 | The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen atom.[5] |

| C2 (Aliphatic) | 30-35 | Aliphatic methylene carbon in the five-membered ring. |

| C1/C3 (Aliphatic) | 25-30 | Aliphatic methylene carbons in the five-membered ring. |

| O-CH₂-C H₃ (Ethoxy) | 14-16 | The methyl carbon of the ethoxy group, appearing in the typical upfield region for alkyl carbons.[5] |

Note: The predicted chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS) at 0.0 ppm. The exact chemical shifts can be influenced by the solvent used for the NMR experiment.[6][7][8]

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound due to its excellent dissolving power for a wide range of organic molecules and its single carbon signal at approximately 77 ppm, which can serve as an internal reference.[9] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, particularly if solubility in CDCl₃ is an issue.

-

Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small amount can be added, or the residual solvent peak can be used for referencing.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves irradiating the protons to remove ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl₃ at ~77.16 ppm).

4. Spectral Analysis and Assignment:

-

Peak Picking: Identify and list all the peaks in the spectrum.

-

Assignment: Assign each peak to a specific carbon atom in the molecule using the predicted chemical shifts (Table 1) and by comparison with data from similar compounds. For unambiguous assignments, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the experimental workflow for acquiring the ¹³C NMR data.

Figure 1: A schematic representation of the experimental workflow for ¹³C NMR analysis.

Molecular Structure and Atom Numbering

The structure of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde with the numbering scheme used for NMR assignment is shown below.

References

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass spectrometry of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

An In-depth Technical Guide to the Mass Spectrometry of 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and practical methodologies for the structural elucidation of this compound using mass spectrometry. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The causality behind experimental choices, detailed protocols, and the interpretation of spectral data are discussed to provide a self-validating framework for analysis.

Introduction: The Analytical Imperative

6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is a substituted indane derivative, a structural motif present in various biologically active molecules and pharmaceutical intermediates. Accurate characterization of such compounds is paramount for ensuring purity, verifying structure, and understanding metabolic pathways. Mass spectrometry serves as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities.

This guide moves beyond a simple recitation of methods to explain the underlying chemical physics that dictates how this specific molecule ionizes and fragments. By understanding these principles, scientists can more effectively develop and interpret mass spectrometric data for this and structurally related compounds. We will focus on two complementary ionization methods: Electron Ionization (EI), a classic technique that provides a reproducible fragmentation "fingerprint," and Electrospray Ionization (ESI), a soft method ideal for unambiguous molecular weight determination and targeted fragmentation studies via tandem mass spectrometry (MS/MS).

Foundational Ionization Strategies: EI vs. ESI

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, as it dictates the nature and extent of the information obtained.

Electron Ionization (EI): Hard Fragmentation for Structural Detail

EI is a high-energy process where the gaseous analyte is bombarded with a beam of 70 eV electrons.[1] This energy far exceeds typical bond energies (approx. 3 eV), leading to significant and complex fragmentation. While this often prevents the observation of an intact molecular ion for fragile molecules, it generates a rich, reproducible fragmentation pattern that is invaluable for structural elucidation.[2][3] For a relatively stable aromatic compound like 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, EI is an excellent choice for obtaining detailed structural information.[4]

Electrospray Ionization (ESI): Soft Ionization for Molecular Weight Confirmation

ESI is a soft ionization technique that generates ions from a liquid solution.[5][6] It is particularly effective for polar molecules and typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation.[5] This makes ESI the gold standard for confirming the molecular weight of a compound.[7] Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), we can induce controlled fragmentation of the selected [M+H]⁺ ion to gain structural information that is often complementary to that from EI.

Predicted Fragmentation Pathways

The following pathways are predicted based on established fragmentation rules for aromatic aldehydes, ethers, and indane derivatives.[8][9][10][11]

Electron Ionization (EI) Fragmentation

Upon 70 eV electron impact, the molecule will form a molecular ion (M⁺•) at m/z 190. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

-

α-Cleavage at the Aldehyde: Aromatic aldehydes commonly undergo cleavage of the C-H bond adjacent to the carbonyl group.[9][12] This results in the loss of a hydrogen radical (H•) to form a highly stable acylium ion at m/z 189 , which is often the base peak or a very intense peak in the spectrum.[10]

-

Benzylic/Ether Cleavage: The bond between the ethoxy group's ethyl substituent and the oxygen is a point of cleavage. Loss of an ethyl radical (•C₂H₅) results in an ion at m/z 161 .

-

Loss of Ethylene via Rearrangement: A common fragmentation pathway for aromatic ethyl ethers involves a rearrangement to eliminate a neutral molecule of ethylene (C₂H₄). This leads to the formation of a radical cation of the corresponding phenol at m/z 162 .

-

Combined Fragmentation: The prominent m/z 189 ion can subsequently lose a molecule of carbon monoxide (CO) to yield an ion at m/z 161 . This m/z 161 ion is therefore a "doublet" in terms of its origin, arising from two distinct pathways.

Caption: Predicted EI fragmentation of the target compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS)

In positive ion mode ESI, the molecule will be detected as the protonated species, [M+H]⁺, at m/z 191 . Collision-induced dissociation (CID) of this precursor ion will primarily involve the loss of stable neutral molecules.

-

Loss of Ethylene: The most favorable fragmentation pathway for the protonated ether is the loss of a neutral ethylene molecule (C₂H₄), resulting in a protonated phenol-like fragment ion at m/z 163 . This is typically the most abundant fragment ion.

-

Loss of Ethanol: A less common pathway involves the loss of a neutral ethanol molecule (C₂H₅OH), which would lead to a fragment ion at m/z 145 .

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Experimental Protocols

To acquire high-quality, reliable data, the following protocols are recommended.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde and dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution (ESI): Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

-

Working Solution (EI): Dilute the stock solution 1:100 in HPLC-grade dichloromethane or ethyl acetate to a final concentration of 10 µg/mL for GC-MS analysis.

GC-EI-MS Protocol

-

System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

Methodology:

-

Injection: Inject 1 µL of the 10 µg/mL working solution.

-

GC Parameters:

-

Inlet: Splitless mode, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Hold at 60 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

-

-

MS Parameters:

-

LC-ESI-MS/MS Protocol

-

System: Liquid Chromatograph coupled to a Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.

-

Methodology:

-

Infusion/Injection: Introduce the 1 µg/mL working solution via direct infusion at 10 µL/min or inject 5 µL onto an LC system.

-

LC Parameters (if used):

-

Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen at 325 °C and 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 191.

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z 191 and apply collision energy (e.g., 15-25 eV, requires optimization) to generate fragment ions.

-

-

Data Interpretation and Summary

The combination of EI and ESI data provides a robust and self-validating system for structural confirmation. ESI confirms the molecular weight is 190.24 Da via the [M+H]⁺ ion at m/z 191. EI provides the fragmentation fingerprint for structural detail.

Table 1: Summary of Predicted Key Ions

| Ionization Mode | Precursor m/z | Fragment m/z | Proposed Formula | Neutral Loss | Mechanistic Origin |

| EI | 190 (M⁺•) | 189 | C₁₂H₁₃O₂⁺ | H• | α-Cleavage of aldehyde proton |

| 190 (M⁺•) | 162 | C₁₀H₁₀O₂⁺• | C₂H₄ | Rearrangement and loss of ethylene | |

| 190 (M⁺•) | 161 | C₁₀H₉O₂⁺ | •C₂H₅ | Loss of ethyl radical from ethoxy | |

| 189 | 161 | C₁₁H₁₃O⁺ | CO | Decarbonylation of acylium ion | |

| ESI-MS/MS | 191 ([M+H]⁺) | 163 | C₁₀H₁₁O₂⁺ | C₂H₄ | Loss of neutral ethylene |

| 191 ([M+H]⁺) | 145 | C₉H₉O⁺ | C₂H₅OH | Loss of neutral ethanol |

By observing the molecular ion in EI (m/z 190) or the protonated molecule in ESI (m/z 191), the molecular formula is confirmed. The presence of the characteristic [M-H]⁺ peak at m/z 189 in the EI spectrum is strong evidence for an aromatic aldehyde. The subsequent loss of ethylene (to m/z 162 in EI, or to m/z 163 in ESI-MS/MS) is a definitive marker for the ethoxy substituent. This logical cross-validation between two different ionization methods provides high confidence in the final structural assignment.

References

-

Title: Electron ionization - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry Source: ACS Publications - Analytical Chemistry URL: [Link]

-

Title: Electron Ionization Source: School of Chemical Sciences - University of Illinois URL: [Link]

-

Title: Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry Source: Oxford Academic - Chemistry Letters URL: [Link]

-

Title: 3.1: Electron Ionization Source: Chemistry LibreTexts URL: [Link]

-

Title: Lecture 25 : Mass and Infrared Spectrocopies Source: NPTEL Archive URL: [Link]

-

Title: Modeling the relative response factor of small molecules in positive electrospray ionization Source: RSC Publishing URL: [Link]

-

Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews URL: [Link]

-

Title: Electrospray ionization - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mass fragmentation of Carbonyl compounds(spectral analysis) Source: Slideshare URL: [Link]

-

Title: Electrospray and APCI Mass Analysis Source: AxisPharm URL: [Link]

-

Title: Mass Spectrometry: Fragmentation Source: University of Puget Sound URL: [Link]

-

Title: GCMS Section 6.11.4 - Fragmentation of Aldehydes Source: Whitman College URL: [Link]

-

Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency Source: NIH - National Center for Biotechnology Information URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: 2-Ethyl-2,3-dihydro-1H-indene Source: NIST WebBook URL: [Link]

-

Title: 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl- Source: NIST WebBook URL: [Link]

-

Title: 2,2-Dimethylindene, 2,3-dihydro- Source: NIST WebBook URL: [Link]

-

Title: 1H-Indene, 2,3-dihydro-1,2-dimethyl- Source: NIST WebBook URL: [Link]

-

Title: 6-methoxy-2,3-dihydro-1H-indene-5-carbaldehyde Source: PubChem - NIH URL: [Link]

-

Title: Electron Ionization Mass Spectra of (a) 2,3-dihydro-1H-indene-4-carboxaldehyde 5 and (b) 2,3-dihydro-1H-indene-5-carboxaldehyde 6 Source: ResearchGate URL: [Link]

-

Title: Indene Source: NIST WebBook URL: [Link]

-

Title: Benzaldehyde, 2-methoxy- Source: NIST WebBook URL: [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. rroij.com [rroij.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 7. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. GCMS Section 6.11.4 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Chemical reactivity of the aldehyde group in 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. The reactivity of its aldehyde functional group is of paramount importance for molecular elaboration and the generation of diverse chemical scaffolds. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this aldehyde and details key chemical transformations. We will explore the underlying mechanisms of these reactions and provide field-proven insights into optimizing reaction conditions. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling the strategic design of synthetic routes and the efficient production of novel compounds.

Introduction: Structural and Electronic Profile

The chemical behavior of the aldehyde group in 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is intricately modulated by the electronic and steric characteristics of the dihydroindene scaffold. The molecule's structure features an aldehyde group attached to a benzene ring, which is fused to a five-membered aliphatic ring. A key substituent is the ethoxy group at the 6-position, which is para to the aldehyde.

The ethoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density to the aromatic ring has a deactivating effect on the aldehyde's carbonyl carbon towards nucleophilic attack. The increased electron density on the benzene ring is delocalized to the carbonyl group, reducing its electrophilicity. Consequently, reactions involving nucleophilic addition to the carbonyl may require more forcing conditions or the use of potent nucleophiles compared to unsubstituted or electron-withdrawn aromatic aldehydes.

Sterically, the fused 2,3-dihydro-1H-indene ring system imparts a degree of steric hindrance around the aldehyde group. While not severely encumbered, the adjacent five-membered ring can influence the trajectory of incoming nucleophiles, potentially leading to diastereoselectivity in certain reactions. Understanding these electronic and steric effects is crucial for predicting reactivity and controlling reaction outcomes.

Key Chemical Transformations of the Aldehyde Group

The aldehyde functionality is one of the most versatile in organic chemistry, serving as a linchpin for a wide array of chemical transformations. Below, we detail the principal reactions of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, with a focus on mechanistic considerations and practical experimental protocols.

Oxidation to a Carboxylic Acid

The oxidation of the aldehyde to the corresponding carboxylic acid, 6-ethoxy-2,3-dihydro-1H-indene-5-carboxylic acid, is a fundamental transformation often employed in the synthesis of bioactive molecules.

Mechanistic Insights:

The Pinnick oxidation, utilizing sodium chlorite (NaClO2) buffered with a phosphate salt and a chlorine scavenger, is a highly effective method for this transformation. The reaction proceeds via the formation of chlorous acid (HClO2) in situ, which then oxidizes the aldehyde. A key advantage of this method is its tolerance of other functional groups.

Experimental Protocol: Pinnick Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.

-

Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, approx. 5.0 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO2, approx. 1.5 eq) and sodium dihydrogen phosphate (NaH2PO4, approx. 1.5 eq) in water.

-

Reaction Execution: Slowly add the aqueous solution of NaClO2 and NaH2PO4 to the solution of the aldehyde at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

Reduction to an Alcohol

The reduction of the aldehyde to the corresponding primary alcohol, (6-ethoxy-2,3-dihydro-1H-inden-5-yl)methanol, is a common step in synthetic sequences, for instance, to introduce a linker or a pharmacophore.

Mechanistic Insights:

Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation. The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the work-up to yield the alcohol. The mild nature of NaBH4 ensures that other reducible functional groups, if present and less reactive, remain untouched.

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: Dissolve 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask cooled in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH4, approx. 1.1 eq) portion-wise to the stirred solution.

-

Reaction Execution: Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the desired alcohol.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce amine functionalities. This reaction transforms the aldehyde into a primary, secondary, or tertiary amine, depending on the amine source used.

Mechanistic Insights:

The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate, followed by its reduction. The initial condensation of the aldehyde with a primary or secondary amine forms a carbinolamine, which then dehydrates to the imine (for primary amines) or iminium ion (for secondary amines). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce this intermediate to the corresponding amine. STAB is particularly effective as it is less basic and more selective than other hydride reagents, allowing for a one-pot procedure.

Experimental Protocol: Reductive Amination with STAB

-

Reaction Setup: To a stirred solution of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE), add a small amount of acetic acid to catalyze imine formation.

-

Reagent Addition: Add sodium triacetoxyborohydride (STAB, approx. 1.5 eq) portion-wise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature until completion.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, then wash, dry, and concentrate the organic phase. The crude product can be purified by column chromatography.

Wittig Reaction

The Wittig reaction is a cornerstone of C-C double bond formation, allowing for the conversion of the aldehyde into an alkene.

Mechanistic Insights:

The reaction involves a phosphorus ylide, which acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

-

Reaction Execution: To the resulting ylide solution, add a solution of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde (1.0 eq) in dry THF dropwise at 0 °C.

-

Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Data Summary and Reaction Parameters

| Reaction Type | Key Reagents | Solvent(s) | Typical Temperature | Product Functional Group |

| Pinnick Oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH/H2O | Room Temperature | Carboxylic Acid |

| Reduction | NaBH4 | Methanol or Ethanol | 0 °C to Room Temp. | Primary Alcohol |

| Reductive Amination | Amine, NaBH(OAc)3, Acetic Acid | DCM or DCE | Room Temperature | Amine (Primary, Secondary, or Tertiary) |

| Wittig Reaction | Phosphorus Ylide | THF | 0 °C to Room Temp. | Alkene |

Experimental Workflows and Logical Relationships

Diagram 1: Key Transformations of the Aldehyde Group

Caption: Synthetic pathways from the aldehyde.

Diagram 2: Reductive Amination Workflow

Caption: One-pot reductive amination process.

Conclusion

The aldehyde group of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, while electronically deactivated by the para-ethoxy substituent, remains a versatile handle for a multitude of chemical transformations crucial for the synthesis of complex molecules in drug discovery. A thorough understanding of the electronic and steric factors influencing its reactivity allows for the rational selection of reagents and reaction conditions to achieve desired synthetic outcomes. The protocols detailed in this guide for oxidation, reduction, reductive amination, and Wittig reactions provide a robust starting point for researchers to exploit the synthetic potential of this valuable building block. The self-validating nature of these established methodologies, coupled with careful reaction monitoring, will ensure reliable and reproducible results in the laboratory.

References

-

Pinnick Oxidation: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. [Link]

-

Sodium Borohydride Reduction: Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

-

Reductive Amination with STAB: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Wittig Reaction: Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

Stability Studies of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for designing and executing robust stability studies for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document, intended for researchers, scientists, and drug development professionals, outlines the core principles of chemical stability, details the practical execution of forced degradation and ICH-compliant stability studies, and discusses the development of stability-indicating analytical methods. By integrating established regulatory guidelines with fundamental chemical principles, this guide offers a scientifically rigorous approach to characterizing the stability profile of this specific aromatic aldehyde.

Part 1: Foundational Understanding of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde

Molecular Profile

6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is a bicyclic aromatic aldehyde. Its structure, comprising a dihydroindene core, an ethoxy substituent, and a carbaldehyde group, dictates its physicochemical properties and potential degradation pathways. The presence of the aldehyde functional group makes the molecule susceptible to oxidation, while the ethoxy group may be liable to hydrolysis under certain conditions. The aromatic ring system can also be a site for various reactions, including photo-degradation.

The Imperative of Stability Testing

Stability testing is a cornerstone of pharmaceutical development, providing critical data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, these studies are essential to:

-

Identify potential degradation products that could impact safety and efficacy.

-

Elucidate the degradation pathways of the molecule.

-

Establish a re-test period or shelf life and recommend appropriate storage conditions.

-

Develop and validate a stability-indicating analytical method capable of separating and quantifying the parent compound from its degradants.

Part 2: Designing a Scientifically Sound Stability Program

A comprehensive stability program for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde should encompass both forced degradation studies and long-term stability testing under conditions recommended by the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[3] These studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:

-

Acid Hydrolysis: A solution of the drug substance in a suitable solvent (e.g., acetonitrile/water) is treated with an acid, such as 0.1 M HCl, and heated (e.g., at 60°C) for a defined period. The aldehyde functionality is generally stable to acid hydrolysis, but the ethoxy group could potentially undergo cleavage under forcing conditions.

-

Base Hydrolysis: The drug substance solution is treated with a base, such as 0.1 M NaOH, at room temperature. Aromatic aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form the corresponding carboxylic acid and alcohol.[4]

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. The aldehyde group is highly susceptible to oxidation, which would convert it to a carboxylic acid.[5][6]

-

Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 80°C) to assess its solid-state stability.

-

Photostability: The drug substance is exposed to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light to differentiate between thermal and photolytic degradation. Aromatic aldehydes can undergo various photochemical reactions upon irradiation.[7][8]

ICH-Compliant Stability Studies

Long-term, intermediate, and accelerated stability studies should be conducted according to the ICH Q1A(R2) guideline.[2][9][10] The choice of storage conditions depends on the climatic zone for which the drug is intended.

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Table 1: ICH-Recommended Storage Conditions for Stability Studies. |

Part 3: Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method is essential to separate and quantify 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde from its degradation products, process impurities, and any other potential interferents.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13]

HPLC Method Development

A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The acidic mobile phase helps to ensure good peak shape for the parent compound and potential acidic or basic degradants. A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) will likely be necessary to elute both the parent compound and a range of potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times and can improve peak shape. |

| Detector | Photodiode Array (PDA) | Allows for the monitoring of multiple wavelengths and can be used for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants. A detection wavelength of around 254 nm or the lambda max of the compound would be a good starting point. |

| Injection Volume | 10 µL | A typical injection volume. |

Degradant Identification with Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. By determining the mass-to-charge ratio (m/z) of the degradants, valuable information about their molecular weight and elemental composition can be obtained. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to piece together the structure of the unknown compounds.

For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[14][15][16][17] The presence of the ethoxy group would likely lead to fragments corresponding to the loss of an ethyl radical (M-29) or ethylene (M-28).

Part 4: Potential Degradation Pathways

Based on the functional groups present in 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, several degradation pathways can be hypothesized.